chemical structure and properties of 1-chloro-4-(2-nitrophenoxy)naphthalene
chemical structure and properties of 1-chloro-4-(2-nitrophenoxy)naphthalene
An In-depth Technical Guide to 1-Chloro-4-(2-nitrophenoxy)naphthalene: Synthesis, Characterization, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-(2-nitrophenoxy)naphthalene is a diaryl ether that incorporates a chlorinated naphthalene scaffold with a nitrophenoxy moiety. This molecular architecture is of significant interest in medicinal chemistry and materials science. Diaryl ethers are prevalent structural motifs in a variety of biologically active natural products and synthetic compounds. The presence of a nitro group, a strong electron-withdrawing group, and a chloro-substituent significantly influences the molecule's electronic properties and reactivity. Furthermore, nitroaromatic compounds are well-established as precursors for valuable amino derivatives and are known to exhibit a range of pharmacological activities.[1][2]
This guide provides a comprehensive overview of 1-chloro-4-(2-nitrophenoxy)naphthalene, detailing its synthesis via copper-catalyzed cross-coupling, its structural and spectroscopic characterization, and insights into its chemical reactivity. It is intended to serve as a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and other advanced applications.
Chemical Structure and Synthesis
The rational design and synthesis of 1-chloro-4-(2-nitrophenoxy)naphthalene are predicated on established methodologies for C-O bond formation. The most reliable and widely adopted approach for constructing such diaryl ethers is the Ullmann condensation.
Molecular Identity
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IUPAC Name: 1-chloro-4-(2-nitrophenoxy)naphthalene
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CAS Number: 400075-69-6[3]
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Molecular Formula: C₁₆H₁₀ClNO₃
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Molecular Weight: 300.71 g/mol
Synthetic Approach: The Ullmann Condensation
The synthesis of 1-chloro-4-(2-nitrophenoxy)naphthalene is efficiently achieved through a copper-catalyzed Ullmann condensation.[4][5] This reaction involves the coupling of an aryl halide with a phenol. In this specific synthesis, 1-chloro-4-nitronaphthalene serves as the aryl halide and 2-nitrophenol is the phenolic coupling partner. The reaction is typically facilitated by a copper catalyst and a base in a high-boiling polar aprotic solvent.
The nitro group on the naphthalene ring activates the chloro-substituent towards nucleophilic aromatic substitution, making the reaction more facile compared to unsubstituted chloronaphthalene.[6]
Experimental Protocol: Ullmann Condensation
This protocol describes a robust method for the laboratory-scale synthesis of the title compound.
Materials:
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1-Chloro-4-nitronaphthalene
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2-Nitrophenol
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Copper(I) iodide (CuI) or Copper powder
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Toluene
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Ethyl acetate
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Hexane
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-chloro-4-nitronaphthalene (1.0 eq), 2-nitrophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
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Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a reaction concentration of approximately 0.5 M.
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Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.
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Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for this type of coupling.[4]
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Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) (e.g., with a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 1-chloro-4-(2-nitrophenoxy)naphthalene.
Synthesis Workflow Diagram
Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.
Other Potential Reactions
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Nitro Group Reduction: The nitro group is highly susceptible to reduction. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., using SnCl₂/HCl) would readily convert the nitro group to an amine, yielding 4-(4-amino-1-chloronaphthyl)-2-aminophenol. This transformation opens up a vast chemical space for further derivatization.
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Nucleophilic Substitution: While the Ullmann condensation demonstrates the reactivity of the C-Cl bond, further substitution reactions at this position would be challenging after the formation of the bulky diaryl ether. The C-Cl bond in chloronaphthalenes is generally less reactive than in bromonaphthalenes for transformations like Suzuki or Buchwald-Hartwig couplings. [7]
Potential Applications and Research Directions
The structural features of 1-chloro-4-(2-nitrophenoxy)naphthalene suggest several avenues for research, particularly in drug discovery.
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Anticancer Agents: Many naphthalene derivatives and nitroaromatic compounds have been investigated for their cytotoxic effects against various cancer cell lines. [1][8][9]The planar aromatic systems can intercalate with DNA, and the nitro group can be bioreduced in hypoxic tumor environments to generate reactive radical species.
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Antimicrobial Agents: Naphthalene-based scaffolds are known to possess significant antibacterial and antifungal properties. [2][10]This compound could be screened against a panel of pathogenic bacteria and fungi to evaluate its potential as a novel antimicrobial lead.
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Enzyme Inhibition: The specific geometry and electronic distribution of the molecule may allow it to bind to the active sites of various enzymes, making it a candidate for inhibitor screening programs.
Safety and Toxicology
No specific toxicological data for 1-chloro-4-(2-nitrophenoxy)naphthalene is available. However, based on its constituent functional groups, appropriate safety precautions are mandatory.
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General Hazards: Chlorinated aromatic compounds and nitroaromatics should be treated as potentially toxic and irritant. [11][12][13]They may be harmful if swallowed, inhaled, or absorbed through the skin.
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Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.
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Environmental: Many chlorinated and nitrated aromatic compounds are toxic to aquatic life and may be persistent in the environment. [12][14]Dispose of chemical waste in accordance with institutional and local regulations.
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